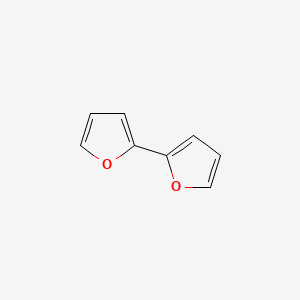

2,2'-Bifuran

Description

Significance of Furan-Based Scaffolds in Modern Chemistry

Furan (B31954) and its derivatives are fundamental building blocks in organic chemistry, valued for their presence in numerous natural products and their utility in synthesizing complex molecules. numberanalytics.com These heterocyclic compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The furan ring's distinct reactivity, including its participation in electrophilic aromatic substitution and Diels-Alder reactions, allows for the construction of intricate molecular architectures. numberanalytics.com

Role of Furan Derivatives in Sustainable Chemical Synthesis

In the global shift towards a more sustainable chemical industry, furan derivatives derived from biomass are at the forefront. catalysis-summit.com Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), obtained from renewable resources such as agricultural waste, serve as versatile platform chemicals. catalysis-summit.comoulu.fi These bio-based furans can be transformed into a wide array of valuable products, including biofuels, solvents, and polymers, offering a green alternative to their petroleum-based counterparts. catalysis-summit.com The use of furan derivatives aligns with the principles of green chemistry by often requiring milder reaction conditions and generating fewer toxic byproducts. catalysis-summit.com This approach supports a circular economy by utilizing renewable feedstocks, thereby reducing waste and environmental impact. catalysis-summit.com

Context of 2,2'-Bifuran within Heterocyclic Systems

This compound is classified as a heterocyclic ring assembly, where two identical heterocyclic systems are joined together. acdlabs.com According to IUPAC nomenclature, the prefix "bi-" is used to denote the assembly of two furan rings. acdlabs.com The numbering of the individual furan rings is distinguished by unprimed and primed locants, with the points of attachment specified before the name. acdlabs.com

The structure of this compound, with its two interconnected aromatic rings, leads to a preference for a planar conformation, which enhances conjugation between the rings. oulu.fi This planarity and extended π-conjugation are key features that distinguish it from its monocyclic counterpart, furan, and its saturated analog, octahydro-2,2'-bifuran. vulcanchem.com Computational studies have shown that this compound has a more planar structure at its energy minima compared to similar bi-heterocyclic systems like 2,2'-bithiophene (B32781) and 2,2'-bipyrrole. clockss.org This structural characteristic is pivotal to its applications in materials science, particularly in organic electronics where such properties are highly desirable. oulu.fi

Historical Perspectives on Bifuran Chemistry

The exploration of bifuran chemistry dates back several decades. Some of the earliest work on the synthesis of 2,2'-bifurans from furan derivatives using transition metal catalysts was reported in the 1960s. oulu.fi Despite this long history, many furfural-derived this compound monomers remained relatively unexplored in polymer chemistry for a considerable time. oulu.fi However, the growing interest in bio-based and high-performance polymers has recently brought this compound and its derivatives to the forefront of chemical research. oulu.fioulu.fi

Recent research has focused on developing efficient synthetic routes to this compound and its derivatives, such as palladium-catalyzed coupling reactions of furfural. oulu.fi These advancements have enabled the production of novel bio-based polyesters and other polymers with enhanced properties. For instance, polyesters derived from this compound-5,5'-dicarboxylic acid (BFDCA) have shown significantly higher glass transition temperatures compared to those derived from terephthalic acid or even the bio-based monomer 2,5-furandicarboxylic acid (FDCA). oulu.fioulu.fi This demonstrates the potential of this compound as a key component in the development of next-generation sustainable materials.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(furan-2-yl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZFLBMZZVHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974505 | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-00-0 | |

| Record name | 2,2'-Bifuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for 2,2 Bifuran and Its Derivatives

Palladium-Catalyzed Coupling Strategies

Palladium catalysis stands out as a versatile and powerful tool for the formation of carbon-carbon bonds, including the linkage of furan (B31954) rings. These methods can be broadly categorized into direct coupling protocols and cross-coupling reactions like the Suzuki coupling.

Direct Coupling Protocols

Direct coupling, or direct C-H activation, represents a highly atom-economical approach that avoids the pre-functionalization of starting materials. This strategy involves the direct homocoupling of furan derivatives to form the bifuran structure.

Ligand-Free Approaches

An efficient method for the synthesis of 2,2'-bifuran derivatives involves a palladium-catalyzed, phosphine (B1218219) ligand-free direct coupling protocol. rsc.org Research has demonstrated the development of a general and efficient palladium-catalyzed intermolecular direct C-H homocoupling of furans. rsc.org This reaction is notable for its use of molecular oxygen as the sole oxidant and its complete regioselectivity for the C5-position. rsc.org The process provides a straightforward and economical route to bifurans under mild reaction conditions. rsc.org For instance, the bifuran monomer, dimethyl this compound-5,5'-dicarboxylate, can be prepared using this ligand-free direct coupling method, which is crucial for the synthesis of novel furan-based polyesters. researchgate.netuoguelph.ca

In a specific investigation into the homogeneous Pd-catalyzed oxidative homocoupling of methyl 2-furoate, conditions were identified that produced the desired dimethyl this compound-5,5'-dicarboxylate with good selectivity. rsc.org

| Substrate | Catalyst | Oxidant | Yield | Selectivity | Ref. |

| Methyl 2-furoate | Pd(OAc)₂ | O₂ | 11.4% | 85% | rsc.org |

This method's effectiveness in producing key monomers highlights its potential for creating advanced, bio-based polymers. researchgate.netuoguelph.ca

Application to Furan-Based Monomers (e.g., 2-furoic acid)

The direct C-H arylation of furan-based monomers, such as 2-furoic acid, is another significant application of palladium catalysis. This approach is particularly attractive due to the ready availability of 2-furoic acid from biomass. chemicalbook.com Palladium-catalyzed α-arylation of 2-furoic acid substrates can proceed with concurrent C–C(O)OH bond cleavage (decarboxylation). chemicalbook.com

Studies have also explored the direct arylation of methyl 2-furoate, which serves as a convenient alternative to furan itself for synthesizing arylated furans. organic-chemistry.org The palladium-catalyzed direct arylation of methyl 2-furoate with aryl bromides using Pd(OAc)₂ as the catalyst and KOAc as the base yields 5-arylfurans regioselectively without decarboxylation. organic-chemistry.org Furthermore, decarboxylative cross-coupling has been successfully applied to derivatives like 5-hydroxymethyl-2-furoic acid (HMFA) to access non-symmetric 2,5-diaryl furans. uni-duesseldorf.de

Suzuki Coupling Reactions for Functionalized Bifurans

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming C-C bonds, particularly for creating biaryl and hetero-biaryl structures. This reaction is instrumental in the synthesis of functionalized 2,2'-bifurans. The general approach involves the palladium-catalyzed reaction between a furan-based organoboron compound (like a boronic acid or ester) and a halogenated furan. rsc.org

A common strategy begins with the synthesis of this compound, which is then halogenated, typically with N-bromosuccinimide (NBS), to produce precursors like 5,5'-dibromo-2,2'-bifuran or 3,3',5,5'-tetrabromo-2,2'-bifuran. researchgate.net These brominated bifuran scaffolds are then subjected to Suzuki coupling with various arylboronic acids to yield highly functionalized, aryl-substituted 2,2'-bifurans. researchgate.net This methodology has been employed to synthesize a range of novel benzofuran (B130515) derivatives containing biaryl moieties. rsc.org

| Furan Substrate | Boronic Acid/Ester | Catalyst | Product | Ref. |

| 5-Bromo-furan-2-carboxylic acid | 5-Formylfuran-2-boronic acid | Pd(PPh₃)₄ | 5'-Formyl-[this compound]-5-carboxylic acid | |

| N-(4-bromophenyl)furan-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄ | N-(4-arylphenyl)furan-2-carboxamides | researchgate.net |

| 5,5'-Dibromo-2,2'-bifuran | Arylboronic acids | Palladium catalyst | 5,5'-Diaryl-2,2'-bifurans | researchgate.net |

| 2-Bromofuran | Arylboronic acids | Palladium catalyst | 2-Aryl furans | uoguelph.ca |

This method's robustness allows for the creation of a diverse library of bifuran derivatives with tailored electronic and structural properties for applications in materials science.

Reductive Coupling Approaches

Reductive coupling offers an alternative pathway to the this compound core, typically involving the homocoupling of halogenated furan precursors. These methods can be promoted by various catalytic systems.

Catalytic Systems for Reductive Coupling (e.g., Pd/C with CO)

While direct palladium-catalyzed reductive coupling of halofurans using Pd/C and carbon monoxide (CO) specifically for bifuran synthesis is a niche area, related reductive methodologies are well-established. A notable example is the palladium-catalyzed reductive homocoupling of 5-bromofuran-2-carboxylates. This protocol uses alcohols as the reductant to produce valuable bifuran dicarboxylates, which are key monomers for polymers like poly(ethylene bifuranoate). researchgate.net The general principle of palladium-catalyzed reductive homocoupling of aromatic halides often relies on the solvent, such as an alcohol or DMSO, to act as the reducing agent, regenerating the active Pd(0) species. researchgate.netacs.org

A classic method for synthesizing symmetrical biaryls, including 2,2'-bifurans, is the Ullmann reaction. organic-chemistry.org This involves the copper-catalyzed homocoupling of an aryl halide, such as an iodofuran, at elevated temperatures. rsc.orgorganic-chemistry.org This approach has been successfully used to prepare symmetrically substituted 2,2'-bifurans. rsc.org

| Method | Substrate | Catalyst/Promoter | Reductant | Product | Ref. |

| Ullmann Reaction | Iodofuran derivative | Copper | - | Symmetrical this compound | rsc.org |

| Pd-catalyzed Reductive Homocoupling | 5-Bromofuran-2-carboxylate | Palladium catalyst | Alcohol | [this compound]-5,5'-dicarboxylate | researchgate.net |

| Copper-mediated Oxidative Coupling | Lithium salt of furan | CuCl₂ | - | This compound | researchgate.netchemicalbook.com |

Though not a homocoupling method, palladium-catalyzed reductive carbonylation of haloarenes, which uses CO and a reductant, is a related process. orgsyn.org This has been applied to 2-bromofuran, demonstrating the reactivity of furan substrates under these conditions. nih.gov

Photolytic Coupling Techniques

Organometallic Synthetic Pathways

Organometallic reagents and catalysts play a pivotal role in the modern synthesis of this compound. These methods often involve the formation of carbon-carbon bonds between furan rings through carefully designed reaction sequences.

A prominent organometallic strategy for the synthesis of this compound involves a lithiation-transmetalation sequence. This approach typically begins with the deprotonation of a furan ring at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly reactive 2-furyllithium species. chemicalbook.comclockss.org This intermediate is then subjected to a transmetalation step with a metal salt, often a copper(II) salt like copper(II) chloride (CuCl₂), which facilitates the homocoupling of two furan units to form the this compound core. chemicalbook.comrsc.orgrsc.orgresearchgate.net

The reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity of the organolithium intermediate and prevent side reactions. chemicalbook.comrsc.org The addition of CuCl₂ induces an oxidative coupling, leading to the formation of the desired C-C bond between the two furan rings. chemicalbook.comrsc.orgrsc.org This method has been successfully employed for the synthesis of both the parent this compound and its substituted derivatives. For instance, the lithiation of 3-furanaldehyde acetal (B89532) followed by CuCl₂-induced homocoupling provides a route to this compound-3,3'-dicarbaldehyde after deprotection. rsc.orgresearchgate.net

| Reactant | Reagents | Product | Yield | Reference |

| Furan | 1. n-BuLi, TMEDA, THF, -78 °C; 2. CuCl₂, -78 °C to rt | This compound | 83% | chemicalbook.com |

| 3-Bromofuran | 1. LDA, THF/ether, -78 °C; 2. CuCl₂, -78 °C to rt | 3,3'-Dibromo-2,2'-bifuran | 54% | rsc.org |

| 3-Furanaldehyde acetal | 1. n-BuLi, THF, -78 °C to 0 °C; 2. CuCl₂, -78 °C to rt | This compound-3,3'-dicarbaldehyde (after deprotection) | 63% | rsc.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. researchgate.netaspur.rs This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net

MCRs provide an efficient pathway for the synthesis of highly functionalized this compound derivatives. researchgate.netresearchgate.net These reactions often proceed under mild conditions and allow for the introduction of various substituents onto the bifuran core in a controlled manner. researchgate.netresearchgate.net An example is the reaction between furan-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate, which smoothly undergoes an addition reaction to produce highly functionalized 2,2'-bifurans. researchgate.netresearchgate.net

A notable MCR for the synthesis of functionalized 2,2'-bifurans involves the reaction of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. researchgate.netresearchgate.net This reaction, typically carried out in a solvent like dichloromethane (B109758) at ambient temperature, yields 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates. The structure of these complex bifuran systems has been confirmed by single-crystal X-ray analysis. researchgate.netresearchgate.net The formation of the chloro-substituted furan ring is proposed to occur through a novel electrophilic aromatic substitution. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Type | Reference |

| Furan-2-carbonyl chloride | Isocyanide | Dialkyl acetylenedicarboxylate | Dichloromethane | 2-Amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylate | researchgate.netresearchgate.net |

| Thiophene-2-carbonyl chloride | Isocyanide | Dialkyl acetylenedicarboxylate | Dichloromethane | 2-Amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylate | researchgate.netresearchgate.net |

Synthesis of Functionalized this compound Systems

Biocatalytic Transformations

In recent years, biocatalysis has gained significant attention as a green and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. nih.gov

Enzymes such as laccases and alcohol oxidases have been employed in the synthesis of bifuran derivatives. These biocatalysts can be used for the targeted oxidation of functional groups on pre-formed bifuran scaffolds. For example, laccases and alcohol oxidases have been utilized to convert 5,5'-dihydroxymethyl-[this compound] into 5'-formyl-[this compound]-5-carboxylic acid (FFCA) and subsequently to this compound-5,5'-dicarboxylic acid (FDCA), a valuable bio-based polymer precursor. Laccases, which are multi-copper oxidases, catalyze one-electron oxidations and are particularly effective in the oxidative coupling of phenolic compounds. nih.gov Alcohol oxidases can selectively oxidize primary alcohols to aldehydes. biorxiv.org These enzymatic transformations typically occur in aqueous buffer solutions under ambient temperature and pressure, highlighting their potential for environmentally benign synthesis.

| Substrate | Enzyme | Product | Conversion | Conditions | Reference |

| 5,5'-Dihydroxymethyl-[this compound] | Aspergillus niger laccase | 5'-Formyl-[this compound]-5-carboxylic acid | 85% | Aqueous buffer, pH 5.0, 303 K, 24 hours |

Reaction Mechanisms and Pathways of 2,2 Bifuran and Its Derivatives

Mechanistic Investigations of Coupling Reactions

The synthesis of the 2,2'-bifuran scaffold is often achieved through various coupling reactions, each with distinct mechanistic pathways.

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound and its derivatives. These methods offer a versatile approach to forming the C-C bond between two furan (B31954) rings.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a bromo-bifuran with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄. semanticscholar.org The mechanism is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For instance, 5,5'-dibromo-2,2'-bifuran can be coupled with various arylboronic acids to produce diaryl-substituted bifurans. semanticscholar.org Research has demonstrated the effectiveness of Suzuki reactions for creating aryl-furan linkages, with yields often exceeding 70% under optimized conditions. vulcanchem.com This method has been used to synthesize a variety of substituted bifurans. semanticscholar.org

Stille Coupling: The Stille coupling provides another powerful tool for constructing the this compound system. This reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst. For example, long α-oligofurans have been synthesized via the Stille coupling of α,ω-dibromooligofurans with monostannyloligofurans, yielding good results. semanticscholar.org The synthesis of various oligofurans has been reported using this method. rsc.org

Heck-Type and Oxidative Coupling: Homocoupling of furan derivatives can also be achieved through palladium catalysis. For instance, the oxidative homocoupling of methyl 2-furoate using a homogeneous Pd(II) catalyst with molecular oxygen as the oxidant has been investigated. researchgate.netaiche.org Kinetic studies suggest a bimetallic mechanism where transmetalation occurs between two Pd(II)-furoate intermediates, which is believed to be the rate-determining step. researchgate.netaiche.orgacs.org This contrasts with a monometallic pathway involving sequential C-H activation at a single palladium center. acs.org The reaction of methyl furoate with palladium acetate (B1210297) and sodium pivalate (B1233124) can produce dimethyl this compound-5,5'-dicarboxylate with high selectivity. aiche.org

| Coupling Reaction | Key Reactants | Typical Catalyst | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-bifuran, Arylboronic acid | Pd(PPh₃)₄ | Involves oxidative addition, transmetalation, and reductive elimination. | semanticscholar.org |

| Stille | Organotin compound, Organic halide | Palladium Catalyst | Coupling of organostannanes with sp²-hybridized carbon halides. | semanticscholar.orgrsc.org |

| Oxidative Homocoupling | Methyl 2-furoate | Pd(OAc)₂ | Bimetallic mechanism with transmetalation as the proposed rate-determining step. | researchgate.netaiche.orgacs.org |

Reductive Coupling Reaction Pathways

Reductive coupling offers an alternative route to 2,2'-bifurans, often starting from halogenated furan precursors. A notable example is the reductive coupling of 5-bromofuroic acid using a commercial Pd/C catalyst with carbon monoxide or alcohols as the reductant to produce this compound-5,5'-dicarboxylic acid (BFDCA). oulu.firesearchgate.net In this process, a portion of the Pd(II) is reduced to Pd(0) by the reductant (e.g., ethanol), which then participates in the oxidative addition of the C-Br bond, initiating the coupling. researchgate.net

Electrochemical Reaction Mechanisms

Electrochemical methods provide a modern and often more sustainable approach to synthesizing bifuran-based monomers. Nickel-electrocatalyzed synthesis has been successfully employed for the dimerization of furan derivatives. researchgate.net For example, the electrosynthesis of this compound-5,5'-dicarboxylic acid diesters can be achieved from 5-bromofuran-2-carboxylates. researchgate.net The proposed mechanism involves the reduction of the nickel catalyst at the cathode, which then reacts with the furan substrate. researchgate.net A sacrificial anode is not required as an electron donor like triethanolamine (B1662121) is used. researchgate.net This method has also been applied to the synthesis of the 3,3'-bifuran isomer. researchgate.net

Photochemical Reaction Mechanisms, including Potential for Acid-Catalyzed Polymerization

Photochemical reactions represent another distinct pathway for the formation and transformation of this compound derivatives. The photocyclization of 1,2-diketones conjugated with ene-yne moieties can generate a (2-furyl)carbene intermediate. mdpi.comacs.org In aprotic solvents, this carbene can be trapped by an adjacent carbonyl group, leading to the formation of a this compound derivative. mdpi.com Furthermore, some bifuran derivatives have been noted to undergo acid-catalyzed polymerization. google.comradtech.org The carbonyl group of this compound can engage in reversible oxidation reactions with a cationic polymerization initiator, resulting in polymer formation. biosynth.com The presence of certain substituents on the bifuran ring can influence these polymerization reactions through steric interactions. biosynth.com

Reactivity of Functional Groups on the Bifuran Core

The bifuran scaffold can be adorned with various functional groups, and their reactivity is key to the synthesis of more complex molecules.

Reduction Reactions of the Bifuran Structure

The bifuran structure can undergo reduction reactions, which can alter its electronic and structural properties. For instance, the carbonyl group in certain bifuran derivatives can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com Another example is the potential reduction of 4,4'-(4,5-Dihydro-[this compound]-5,5-diyl)dianiline, which can affect the bifuran structure. smolecule.com In some cases, it is desirable to reduce certain functional groups on the bifuran starting material prior to subsequent reactions, such as a Diels-Alder reaction, to increase the reaction rate. google.com This can be achieved using a supported Ni/Fe catalyst. google.com The reduction of the bifuran moiety can also lead to the formation of reduced ethanediamide derivatives in specific contexts.

Substitution Reactions on Furan Rings (e.g., Halogenation)

Substitution reactions on the furan rings of this compound and its derivatives are a key method for functionalization. Halogenation, for instance, is a strategy employed in the design of novel polymers. By incorporating fluorine- and chlorine-substituted conjugated side chains onto benzo[1,2-b:4,5-b′]difuran (BDF)-based polymers, researchers can lower the highest occupied molecular orbital (HOMO) energy levels, which in turn affects the optical properties of the materials. rsc.org

The synthesis of this compound derivatives often involves halogenated furan precursors. For example, dimethyl this compound-5,5'-dicarboxylate has been synthesized from methyl 5-bromofuran-2-carboxylate. acs.org Similarly, 5,5'-Bisfurfural can be prepared from the homocoupling of 5-iodofurfural. oulu.fi Suzuki-Miyaura cross-coupling reactions using precursors like 5-bromo-furan-2-carboxylic acid are also employed to construct the bifuran scaffold.

Electrophilic Aromatic Substitution Pathways

The furan rings in this compound and its derivatives are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. In derivatives containing aniline (B41778) groups, these sites can undergo substitution reactions. smolecule.com A novel electrophilic aromatic substitution has been implicated in the formation of Cl-substituted furan rings during a multicomponent synthesis of functionalized 2,2'-bifurans. researchgate.net

Specific examples of electrophilic aromatic substitution on bifuran-containing compounds include:

Nitration : This reaction can occur on the aromatic rings of certain bifuran derivatives. vulcanchem.com

Friedel-Crafts Acylation : This reaction can be used to attach the bifuran moiety to other aromatic structures, such as a benzamide (B126) core, under acidic conditions. smolecule.com

Polymerization Mechanisms Involving this compound Monomers

Polycondensation Mechanisms

Polycondensation is a primary method for producing polymers from this compound-based monomers. This process typically involves the reaction between dicarboxylic acid or diester derivatives of this compound and diols. For example, novel bifuran-based polyesters have been synthesized via a traditional melt polycondensation reaction of dimethyl this compound-5,5'-dicarboxylate with diols like ethylene (B1197577) glycol or 1,4-butanediol (B3395766). oulu.fioulu.fi This process often requires a catalyst, such as titanium-based catalysts, to be effective. acs.orgresearchgate.net

The resulting polyesters, such as poly(ethylene bifuranoate) (PEBF) and poly(butylene bifuranoate) (PBBf), exhibit promising properties, including high glass transition temperatures and excellent barrier properties. oulu.firesearchgate.net The synthesis can also involve a prepolymer formation in the melt, followed by pelletization, crystallization, and solid-state polymerization. google.com Copolyesters can also be formed by including other monomers like dimethyl 2,5-furandicarboxylate. acs.orgnih.gov

Table 1: Examples of Polycondensation Reactions with this compound Derivatives

| Bifuran Monomer | Diol/Comonomer | Catalyst | Resulting Polymer |

| Dimethyl this compound-5,5'-dicarboxylate | Ethylene glycol, 1,4-butanediol | Titanium-based | Bifuran polyesters and copolyesters |

| This compound-5,5'-dicarboxylic acid (BFDCA) | Diols | Not specified | Bio-based polyesters and polyamides |

| Dimethyl this compound-5,5'-dicarboxylate | Diglycol | Not specified | Poly(2,2′-difuran-5,5′-diethylene glycol dicarboxylate) (PDEBF) |

| Dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate) | Ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol | Titanium-based | Poly(alkylene sulfanediyldifuranoate)s |

Data sourced from multiple studies. oulu.fioulu.firesearchgate.netacs.orgnih.govacs.org

Radical Polymerization for Cross-Linkable Monomers

Derivatives of this compound can be designed as unsaturated monomers that are capable of undergoing radical polymerization to form cross-linked networks. For instance, novel dimethacrylate monomers have been prepared from this compound-5,5'-dicarboxylic acid (BFDCA). oulu.fioulu.fi These monomers can then be cross-linked through radical polymerization. oulu.fioulu.fi

Another study explored the synthesis of cross-linkable polyesters using the reduction product of 5,5'-bisfurfural, namely bi(furfuryl alcohol). oulu.fi The resulting polyesters could be cross-linked with bismaleimide, leading to materials with increased glass transition temperatures and mechanical strength due to the formation of cross-linking points. researchgate.net It has also been noted that polyesters derived from this compound-5,5'-dicarboxylic acid can undergo covalent cross-linking when exposed to ultraviolet light. researchgate.netresearchgate.netdiva-portal.org

Cationic Polymerization Initiation

The this compound structure can participate in cationic polymerization. The carbonyl group of this compound can engage in reversible oxidation reactions with a cationic polymerization initiator, leading to the formation of polymers. biosynth.comcymitquimica.com The presence of certain substituents, such as fluoro groups, on the bifuran ring is noted as being important for these reactions as they can create steric interactions with neighboring groups during the polymerization process. biosynth.comcymitquimica.com Research has been conducted on the cationic polymerization of this compound. dut.ac.za

Computational and Theoretical Investigations of 2,2 Bifuran

Conformational Analysis and Torsional Potentials

Equilibrium Conformations and Energy Barriers

Computational studies have revealed that 2,2'-bifuran possesses a flexible structure with multiple possible conformations arising from the rotation around the central C-C bond. The two primary planar conformations are the syn (dihedral angle of 0°) and anti (dihedral angle of 180°).

Ab initio calculations have been instrumental in elucidating the torsional potential energy surface of this compound. Early studies suggested that the most stable conformation occurs when the torsional angle between the two furan (B31954) rings is 180°, resulting in a coplanar and π-conjugated structure. acs.org However, more recent and highly accurate ab initio calculations have confirmed the existence of a shallow gauche minimum in the torsional potential curve. researchgate.net

Systematic analysis using Møller-Plesset perturbation theory (MP2) and coupled-cluster methods, including CCSD(T), has provided detailed insights into the energy landscape. acs.orgmst.edu These studies have identified two planar or quasi-planar minima for this compound. acs.orgmst.edu The global minimum is consistently found at or near a torsional angle of 180° (anti conformation), with a local minimum at or near 0° (syn conformation). acs.orgmst.edu The rotational barrier between these conformations is approximately 4 kcal/mol, as determined by high-level calculations. acs.orgmst.edu The energy difference between the syn and anti minima is approximately 2 kcal/mol. acs.orgmst.edu

| Parameter | Value (kcal/mol) | Method | Source |

|---|---|---|---|

| Rotational Barrier | ~4 | CCSD(T) near CBS limit | acs.orgmst.edu |

| Energy Difference (Anti vs. Syn) | ~2 | CCSD(T) near CBS limit | acs.orgmst.edu |

Impact of Substituents on Torsional Profiles (e.g., Fluorine)

The introduction of substituents, such as fluorine, can significantly alter the torsional profile of this compound. Studies on 3-fluoro and 3'-fluoro-2,2'-bifuran have shown that fluorination generally leads to a flattening of the torsional energy profiles around the syn and anti-planar conformations. researchgate.net This substitution also reduces the relative energy difference between the two conformers, although the anti conformer remains slightly favored. researchgate.net The effect of fluorine substitution is a subject of broader research, as it can influence the rates of chemical reactions and the electronic properties of molecules. nih.govresearchgate.net

Modeling of Inter-Ring Rotation

The modeling of the inter-ring rotation in this compound has been approached using various computational methods. Classical molecular mechanics force fields and density functional theory (DFT) potentials are often used in simulations. researchgate.net However, the accuracy of these methods is benchmarked against high-level ab initio calculations. researchgate.net The development of accurate torsional potentials is crucial for modeling the folding of polymers containing bifuran units. researchgate.net The inter-ring torsional profile is often represented using a Fourier series to fit the calculated energy data points, which can then be implemented in molecular dynamics simulations. acs.org

Quantum Chemical Methodologies

Density Functional Theory (DFT) Applications and Limitations

Density Functional Theory (DFT) has been widely applied to study this compound and its derivatives due to its favorable balance of computational cost and accuracy. acs.orgnih.govrsc.org DFT calculations have been used to investigate the geometry, electronic structure, and molecular orbitals of bifuran-containing molecules. acs.orgacs.org For instance, DFT has been employed to explore the ground state geometries and electronic properties of dyes incorporating bifuran units for solar cell applications. rsc.org

However, standard DFT methods have shown limitations in accurately describing the torsional potential of this compound. researchgate.netcdnsciencepub.com They tend to overstabilize the planar conformers and may fail to correctly predict the number and nature of stable conformations. acs.orgcdnsciencepub.com The choice of the exchange-correlation functional and the inclusion of dispersion corrections are critical for obtaining reliable results with DFT for noncovalent interactions and conformational studies. acs.org The limitations of DFT are not unique to this compound and are a subject of ongoing research in computational chemistry. stackexchange.comcore.ac.uk

Ab Initio and Wave Function Theory (WFT) Approaches (e.g., MP2 level)

To overcome the limitations of DFT, more accurate and computationally intensive ab initio and Wave Function Theory (WFT) methods have been employed. researchgate.netresearchgate.net Second-order Møller-Plesset perturbation theory (MP2) has been a popular choice for studying the conformational preferences of this compound. researchgate.netacs.org Systematic studies using MP2 with increasingly larger basis sets have been crucial in confirming the details of the torsional potential. researchgate.net

The hierarchy of WFT methods, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)), provides a pathway to converge towards the exact solution for a given basis set. researchgate.netnih.gov These high-level calculations serve as a benchmark for calibrating more cost-effective methods like DFT. researchgate.net While computationally demanding, WFT methods are essential for obtaining a definitive understanding of the subtle energetic details of systems like this compound. u-tokyo.ac.jp

Basis Set Dependency in Computational Studies

The accuracy of computational studies on this compound is highly dependent on the chosen basis set. The selection of the basis set, which is a set of functions used to build molecular orbitals, can be more critical than the form of the Hamiltonian in conformational analyses. ubc.ca For instance, studies on the torsional energy profile of this compound have indicated that certain Density Functional Theory (DFT) methods may be unsuitable for its conformational analysis. ubc.ca

Smaller basis sets, such as cc-pVDZ and 6-31g(d), are sometimes considered too small to accurately capture the dispersion interactions, which can lead to the overstabilization of planar conformers in similar systems like biphenyl. ubc.ca In theoretical studies of related radicals, calculations using Pople-type basis sets only achieved converged results with basis sets larger than 6-311g(d). ubc.ca In practice, many computational studies on bifuran-containing systems have utilized the B3LYP functional with the 6-311G(d) basis set to ensure validity and comparability with previous theoretical work on analogous structures. rsc.org This highlights the necessity of careful basis set selection to obtain reliable and physically meaningful results for this compound.

Table 1: Basis Sets Used in Computational Studies of Bifuran and Analogous Systems

| Basis Set | Context of Use / Observation | Reference |

|---|---|---|

| cc-pVDZ, 6-31g(d) | Considered potentially too small for correct dispersion interaction in conformational analysis. | ubc.ca |

| 6-311g(d) | Calculations using Pople-type basis sets converged only when the size was beyond this level for related radicals. | ubc.ca |

| 6-311G(d) | Used with the B3LYP functional for calculations on bifuran derivatives to allow for valid comparisons with previous studies. | rsc.org |

| 6-31G(d,p) | Employed in DFT calculations for NBO analysis of 4-amidinophenyl-2,2′-bifuran. | rsc.org |

Electronic Structure and Molecular Orbital Theory

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is viewed as nucleophilic or electron-donating, while the LUMO is considered electrophilic or electron-accepting. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org

In this compound, the extended π-conjugation across the two furan rings leads to an elevation of the HOMO energy level and a lowering of the LUMO energy level compared to a single furan ring. This results in a smaller HOMO-LUMO gap, which is indicative of higher reactivity. The distribution of these orbitals is spread across the bifuran backbone. Computational studies on related furan-containing molecules show that the HOMO charge density is often localized across the entire ring system, while the LUMO distribution can be similarly delocalized. malayajournal.org For instance, in copolymers incorporating bifuran, the polaron spin density, which relates to the frontier orbitals in a charged state, is distributed over the bifuran units. acs.org The HOMO-LUMO gap for bifuran derivatives is typically smaller than that of benzene, indicating a more extensive and effective π-conjugated system. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

This table shows representative FMO energy values for a related furan-imidazole derivative, illustrating the typical energy ranges and gap calculated via DFT methods. Similar principles apply to this compound.

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -5.2822 | malayajournal.org |

| LUMO | -1.2715 | malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | malayajournal.org |

Polarizability and Electronic Properties in Bifuran Systems

The electronic properties of this compound are significantly influenced by its extended π-conjugation. A key electronic property is polarizability, which is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Due to the conjugated system spanning both furan rings, bifuran systems exhibit higher polarizability compared to their mono-furan counterparts. This enhanced polarizability is a crucial factor in applications involving non-linear optical properties.

Theoretical studies on analogous systems like 2,2'-bithiophene (B32781) have shown that DFT calculations, specifically using methods like B3LYP/6-31+G(d,p), are adequate for predicting dipole polarizability. physchemres.org These studies also demonstrate that adding substituent groups to the bithiophene backbone increases the mean polarizability, leading to greater reactivity. physchemres.org A similar trend is expected for this compound. However, it is noted that replacing the sulfur atoms in oligothiophenes with the more electronegative oxygen atoms in oligofurans can be less favorable for charge mobility due to the less diffuse nature of oxygen's orbitals, though this can sometimes be offset by more efficient molecular packing in the solid state. mdpi.com

Investigation of Bond Length Alternation Phenomena

Bond Length Alternation (BLA) is a key structural parameter used to quantify the degree of π-conjugation in a molecule. It is typically defined as the difference between the average length of single bonds and double bonds in a conjugated path. A low BLA value is a descriptor of a high degree of π-electron delocalization and conjugation. yok.gov.tr

In computational studies, this compound and its derivatives show low BLA values, indicating significant π-conjugation. For example, a comparative study of bifuran and bithiophene derivatives reported similar BLA values of approximately 0.06 Å for both systems, confirming the presence of effective conjugation. yok.gov.tr The choice of computational method, particularly the DFT functional, can influence the calculated BLA. Functionals with a higher percentage of exact Hartree-Fock exchange, such as BHLYP, often provide BLA values that are in better agreement with experimental results for conjugated systems. mdpi.com Furthermore, analysis of bond length differences between the neutral and charged states of bifuran-containing polymers reveals how charge injection (forming a polaron) affects the geometry and the extent of delocalization. acs.org

Table 3: Bond Length Alternation (BLA) in Conjugated Systems

| Compound Type | Typical BLA Value (Å) | Implication | Reference |

|---|---|---|---|

| Bifuran Derivative | ~0.06 | Indicates significant π-conjugation, similar to bithiophene. | yok.gov.tr |

| Bithiophene Derivative | ~0.06 | Indicates significant π-conjugation. | yok.gov.tr |

| Oligofurans | Dependent on DFT functional | Highlights the importance of computational method for accurate BLA prediction. | mdpi.com |

Computational Approaches for Material Design

Prediction of Metal-Binding Affinity in Coordination Chemistry

Computational methods are powerful tools for predicting the interaction between ligands and metal ions, which is essential for designing novel materials in coordination chemistry. escholarship.org For this compound, its two oxygen heteroatoms and π-system provide potential sites for metal coordination. Recent studies have demonstrated the significant DNA-binding affinity of certain this compound derivatives, suggesting their potential as effective chelating agents. rsc.org

The prediction of metal-binding affinity for a molecule like this compound involves a multi-step computational strategy. escholarship.orgnih.gov First, the three-dimensional structure of the this compound-metal complex is generated and its geometry is optimized using DFT calculations. escholarship.org Subsequently, the binding energy between the bifuran ligand and the metal ion is calculated. This energy value provides a quantitative measure of the stability of the complex. Force fields, such as Fold-X, have also been enhanced to predict the binding sites and affinities of various metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺) to organic molecules with high accuracy. nih.gov These computational strategies represent an indispensable tool for the in-silico screening and design of bifuran-based coordination compounds and metalloenzyme inhibitors. escholarship.orgnih.gov

Table 4: Computational Workflow for Predicting Metal-Binding Affinity

| Step | Description | Methodology | Reference |

|---|---|---|---|

| 1. Structure Generation | Create the 3D structure of the this compound-metal complex. | Molecular modeling software. | escholarship.org |

| 2. Geometry Optimization | Find the lowest energy conformation of the complex. | Density Functional Theory (DFT) calculations. | escholarship.org |

| 3. Binding Energy Calculation | Quantify the strength of the metal-ligand interaction. | DFT or specialized force fields (e.g., Fold-X). | nih.gov |

| 4. Electronic Structure Analysis | Analyze the nature of the coordinating bonds. | Natural Bond Orbital (NBO) analysis. | rsc.org |

Modeling Polymer Folding and Conformational Defects

Computational and theoretical studies are crucial for understanding the structure-property relationships in polymers derived from this compound. These investigations provide insights into how the inherent conformational preferences of the bifuran unit influence the folding of polymer chains and the nature of conformational defects, which in turn dictate the material's electronic and optical properties.

The conformational landscape of this compound itself is foundational to modeling its polymers. Theoretical calculations, including high-level ab initio and density functional theory (DFT) methods, have been employed to analyze the torsional potential of the inter-ring bond. researchgate.net These studies consistently identify two key planar or quasi-planar conformations: the anti and syn conformers. nih.gov In the anti conformation, the oxygen atoms of the two furan rings are positioned at a torsional angle of approximately 180° relative to each other, representing the global energy minimum. nih.gov The syn conformation, with a torsional angle near 0°, is a local energy minimum. nih.gov

The energy difference between these conformers and the rotational barrier between them are critical parameters for modeling polymer behavior. For this compound, the rotational barrier is approximately 4 kcal/mol, and the energy difference between the anti and syn minima is about 2 kcal/mol. nih.govnsf.gov This relatively high barrier to rotation suggests a preference for planar conformations, which is a key factor in the properties of polymers incorporating this moiety. oulu.fi

When this compound units are incorporated into a polymer chain, their conformational preferences are largely retained. Studies on short oligomers of furan have shown that extending the chain length with additional furan or thiophene (B33073) rings results in only minor changes to the torsional profiles of the original bifuran unit. nih.gov Specifically, for oligomers up to four rings, the relative energy differences between syn and anti conformations change by no more than 0.4 kcal/mol, and the rotational barrier height increases by a maximum of 0.8 kcal/mol. nih.gov This indicates that the fundamental conformational behavior of the polymer is strongly influenced by the properties of the constituent this compound dimer.

Computational models have been used to explore how these conformational defects affect the larger-scale structure of conjugated polymers. For instance, in stiff conjugated polymers, the presence of chemical defects can lead to the formation of quasi-straight segments that allow the molecule to adopt ordered, cylindrical conformations rather than random coils. researchgate.net While these specific studies may not have focused exclusively on poly(this compound), the principles are transferable. The energetic landscape of the this compound linkage, with its distinct energy minima and rotational barriers, provides the necessary input for more complex simulations of polymer folding and the statistical distribution of conformational defects.

Theoretical investigations into related heterocyclic systems, such as those combining furan and thiophene rings, further inform the modeling of this compound-containing polymers. researchgate.net These studies help to build a broader understanding of how heteroatom substitution and sequence affect conformational preferences and, by extension, the potential for creating specific folded structures or controlling the density of conformational defects. researchgate.net The insights gained from these computational approaches are invaluable for the rational design of new furan-based polymers with tailored electronic and photophysical properties. researchgate.net

Table of Torsional Profile Data for this compound and Related Oligomers

| Compound | Conformation | Torsional Angle (τ) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| This compound | anti (global minimum) | ~180° | 0 | ~4 nih.govnsf.gov |

| syn (local minimum) | ~0° | ~2 nih.govnsf.gov | ||

| 2,2'-Bithiophene | anti (global minimum) | ~180° | 0 | ~2 nih.gov |

| syn (local minimum) | ~0° | ~0.4 nih.gov | ||

| 2-(2-Thienyl)furan | anti (global minimum) | ~180° | 0 | ~(3) nih.gov |

| syn (local minimum) | ~0° | ~0.3 nih.gov |

Note: Data is compiled from electronic energies computed near the CCSD(T) complete basis set (CBS) limit. nih.gov

Applications of 2,2 Bifuran in Advanced Materials Science

Polymer Chemistry and Biomaterials

The 2,2'-bifuran moiety, primarily in the form of this compound-5,5'-dicarboxylic acid (BFDCA), serves as a renewable monomer for a new generation of polymers. oulu.fioulu.fi This furfural-derived C10 monomer provides a bio-based substitute for traditional aromatic acids like terephthalic acid, which are staples in the polymer industry. acs.org The application of BFDCA and its derivatives, such as dimethyl this compound-5,5'-dicarboxylate, has led to the development of novel polyesters and polymer networks with enhanced properties. oulu.fioulu.fi

Bio-based polyesters derived from this compound monomers represent a promising class of sustainable materials. oulu.fi The synthesis typically involves the melt polycondensation of a this compound derivative, like dimethyl this compound-5,5'-dicarboxylate, with a diol. oulu.fioulu.fi This process has been successfully used to create both homopolyesters and copolyesters. The resulting polymers often exhibit higher glass transition temperatures (Tg) compared to their counterparts made from 2,5-furandicarboxylic acid (FDCA) or terephthalic acid, a direct consequence of the rigid and highly conjugated bifuran structure. oulu.fioulu.firesearchgate.net

The synthesis of this compound-based homopolyesters is typically achieved through a two-step melt polycondensation procedure. acs.org In this process, dimethyl this compound-5,5'-dicarboxylate is reacted with a diol, such as 1,4-butanediol (B3395766) or ethylene (B1197577) glycol, using a catalyst like titanium(IV) butoxide. acs.orgresearchgate.net

One notable example is poly(butylene bifuranoate) (PBBf), synthesized from dimethyl this compound-5,5'-dicarboxylate and 1,4-butanediol. acs.org PBBf is a semicrystalline material with a significantly higher glass transition temperature than its well-known bio-based counterpart, poly(butylene furanoate) (PBF), which is derived from FDCA. acs.orgnih.gov Similarly, poly(ethylene bifuranoate) (PEBF), synthesized with ethylene glycol, also shows a high glass transition temperature, recorded at 106–108 °C. researchgate.net The enhanced thermal properties are attributed to the rigid, conjugated heteroaromatic structure of the bifuran unit. researchgate.net

Table 1: Thermal Properties of this compound Homopolyesters

| Polymer Name | Abbreviation | Diol Used | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| Poly(butylene bifuranoate) | PBBf | 1,4-butanediol | 74 °C acs.org | 208 °C acs.org |

| Poly(ethylene bifuranoate) | PEBF | Ethylene Glycol | 106-108 °C researchgate.net | Not observed researchgate.net |

To tailor the properties of bifuran-based plastics, copolyesters have been synthesized by incorporating other bio-based monomers, most notably 2,5-furandicarboxylic acid (FDCA). oulu.fiacs.org These random copolyesters are synthesized by reacting a mixture of dimethyl this compound-5,5'-dicarboxylate and dimethyl 2,5-furandicarboxylate with a diol like 1,4-butanediol. acs.org

The introduction of BFDCA units into an FDCA-based polyester (B1180765), or vice versa, has a significant impact on the material's properties. Copolymerization dramatically reduces or completely eliminates the crystallinity observed in the homopolyesters PBF and PBBf. acs.orgnih.govresearchgate.net However, the thermal stability remains comparable to that of the homopolyesters. acs.orgnih.gov A key advantage of these copolyesters is the ability to tune the glass transition temperature by adjusting the monomer ratio. nih.govresearchgate.net Furthermore, the bifuran units impart excellent UV-absorbing capabilities and enhance oxygen barrier properties, which can be superior to those of the individual homopolyesters and conventional polyesters like PET. acs.orgnih.govresearchgate.net

Table 2: Comparative Properties of PBF/PBBf Homopolyesters and Copolyesters

| Polymer Composition (FDCA:BFDCA molar ratio) | Tg (°C) | Tm (°C) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Key Feature |

| 100:0 (PBF) | 47 acs.org | 170 acs.org | ~2.0 nih.gov | Up to 66 nih.gov | Semicrystalline acs.org |

| 75:25 | 53 acs.org | None observed acs.org | ~2.0 nih.gov | Up to 66 nih.gov | Amorphous, Transparent acs.orgnih.gov |

| 50:50 | 59 acs.org | None observed acs.org | ~2.0 nih.gov | Up to 66 nih.gov | Amorphous, Transparent acs.orgnih.gov |

| 25:75 | 66 acs.org | None observed acs.org | ~2.0 nih.gov | Up to 66 nih.gov | Amorphous, Transparent acs.orgnih.gov |

| 0:100 (PBBf) | 74 acs.org | 208 acs.org | ~2.0 nih.gov | Up to 66 nih.gov | Semicrystalline acs.org |

Beyond thermoplastics, this compound derivatives are being used to create novel bio-based thermoset polymer networks. oulu.fioulu.fi These materials are formed through the cross-linking of monomers, resulting in a complex three-dimensional structure that does not melt or dissolve, offering high thermal and chemical resistance. oulu.fi

Novel cross-linkable monomers, often referred to as vinyl esters or epoxy methacrylates, have been developed from BFDCA. oulu.fioulu.fi The synthesis pathway involves converting BFDCA into its diglycidyl ester intermediate. acs.org This intermediate is then reacted with methacrylic acid to produce the final furan-based dimethacrylate monomer. acs.org This approach positions BFDCA as a viable bio-based substitute for bisphenol A (BPA) in the production of high-performance resins. acs.org These synthesized bifuran dimethacrylates are typically viscous liquids at room temperature. acs.org

The dimethacrylate monomers derived from this compound-5,5'-dicarboxylic acid (BFDCA) can be cured via radical polymerization to form rigid thermoset networks. oulu.fiacs.org Research has shown that these bifuran-based resins can be cured into materials with very high glass transition temperatures. acs.org To improve processability, the viscous bifuran dimethacrylate resins can be diluted with a bio-based reactive diluent, such as methacrylated eugenol. acs.org Even when diluted, the resulting thermosets exhibit impressive thermal properties, with glass transition temperatures reaching up to 209 °C and high thermal stability. acs.orgresearchgate.net This demonstrates the potential of this compound to produce high-performance, partially bio-based thermosets suitable for advanced applications. acs.orguliege.be

Table 3: Properties of Cured Thermosets from Bifuran Dimethacrylate (BfD)

| Resin Composition | Glass Transition Temp. (Tg) | 5% Mass Loss Temp. (T5%) |

| BfD (100 wt%) | Not reported | 375 °C acs.org |

| BfD with 40 wt% Methacrylated Eugenol | 209 °C acs.org | 375 °C acs.org |

Cross-Linkable Epoxy Methacrylates and Vinyl Esters

Enhancement of Polymer Performance Characteristics

The integration of this compound moieties, typically through derivatives like this compound-5,5'-dicarboxylic acid (BFDCA), into polyester chains leads to materials with superior performance attributes compared to both traditional petroleum-based polymers and other bio-based alternatives. oulu.fioulu.fi

Polyesters derived from this compound exhibit a notable increase in thermal stability, particularly concerning their glass transition temperature (Tg). oulu.fi This enhancement is attributed to the rigid and planar structure of the bifuran unit. For instance, poly(ethylene bifuranoate) (PEBF), a polyester synthesized from a this compound monomer and ethylene glycol, displays a Tg of 107 °C. acs.org This is significantly higher than the Tg of its well-known counterparts, poly(ethylene terephthalate) (PET) at approximately 80 °C, and poly(ethylene furanoate) (PEF), derived from 2,5-furandicarboxylic acid (FDCA), at 87 °C. acs.org

Similarly, when this compound units are copolymerized with FDCA to create poly(butylene furanoate-co-bifuranoate) (PBF-co-PBBf), the glass transition temperature can be systematically increased by raising the molar ratio of the bifuran units. acs.orgnih.gov While the melting temperatures (Tm) of these copolyesters are often lowered or eliminated, leading to amorphous materials, their thermal stability remains comparable to the respective homopolyesters. acs.orgnih.gov This modulation of thermal properties makes bifuran-containing polyesters suitable for applications requiring thermal robustness. acs.org

Table 1: Comparison of Glass Transition Temperatures (Tg) for Various Polyesters

| Polymer | Monomer Unit | Glass Transition Temperature (Tg) |

|---|---|---|

| Poly(ethylene bifuranoate) (PEBF) | This compound-5,5'-dicarboxylate | 107 °C acs.org |

| Poly(ethylene terephthalate) (PET) | Terephthalic acid | ~ 80 °C acs.org |

| Poly(ethylene furanoate) (PEF) | 2,5-Furandicarboxylic acid | 87 °C acs.org |

| Poly(butylene bifuranoate) (PBBf) | This compound-5,5'-dicarboxylate | Varies with composition acs.org |

| PBF-co-PBBf Copolyesters | FDCA and BFDCA | Tg increases with bifuran content acs.orgnih.gov |

Polymers incorporating the this compound structure demonstrate exceptional barrier properties against oxygen. oulu.fioulu.fi Films made from these polyesters, such as PEBF, have been found to possess oxygen and water barrier capabilities superior to those of conventional PET. acs.orgacs.orgnih.govresearchgate.net The performance of these bifuran-based polyesters is considered to be in the top class, approaching that of polyesters based on FDCA, which are renowned for being among the best oxygen-barrier polyesters. oulu.fiacs.orgnih.gov

The excellent barrier characteristics are retained even in copolyesters. oulu.fioulu.fi Research on furan-bifuran copolyesters has shown that they can be as effective, or even better, as oxygen barrier materials than the neat homopolyesters PBF or PBBf. nih.gov This makes this compound-based materials highly promising for demanding applications like food and beverage packaging, where preventing oxygen ingress is critical to extending shelf life. oulu.fi

A significant advantage of incorporating this compound units into polymers is the resulting material's inherent ability to block ultraviolet (UV) radiation. acs.orgacs.orgnih.govresearchgate.net The bifuran moiety confers significant UV absorbance to the polymer backbone. acs.orgnih.gov This property is particularly valuable as it can eliminate the need for UV-blocking additives, which are typically required to protect packaged contents or the polymer itself from UV degradation. acs.org

Copolyesters containing bifuran units can be melt-pressed into highly transparent films that exhibit very low transmission of ultraviolet light. acs.orgnih.gov This unique combination of transparency and UV protection is highly desirable for applications such as photovoltaic cell protection and specialized packaging. acs.orgscispace.com The introduction of sulfide-bridged difuran monomers, related to this compound, has also been shown to endow polyesters with a UV shielding effect, with cutoff wavelengths around 350 nm, a clear advantage over FDCA-based polyesters which lack significant absorption above 300 nm. nih.gov

Improved Oxygen Barrier Properties

Organic Electronics and Optoelectronic Materials

The electron-rich nature and conjugated structure of this compound make it an attractive component for the construction of functional organic electronic and optoelectronic materials.

The this compound core has been successfully used as a π-spacer or bridge in the design of organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgacs.org These dyes are crucial components that absorb sunlight and inject electrons into a semiconductor layer, typically titanium dioxide (TiO₂), to generate electricity. worldresearchersassociations.com

In one study, a series of organic sensitizers were synthesized using a this compound-5,5'-dicarbaldehyde precursor. rsc.org These dyes were designed with a donor-π-acceptor (D-π-A) structure, where the bifuran unit acts as the π-conjugated linker. When integrated into DSSCs, these bifuran-based dyes demonstrated promising photovoltaic performance. For example, the dye designated HB-3, which features thiobarbituric acid as an acceptor group, achieved a power conversion efficiency (PCE) of 5.51%. rsc.orgrsc.org This performance was notable, with a short-circuit current density (Jsc) of 17.84 mA cm⁻² and an open-circuit voltage (Voc) of 515 mV, which was higher than that of the standard ruthenium-based N3 reference dye under the same conditions. rsc.org The strong anchoring of the bifuran dye to the TiO₂ surface is believed to facilitate efficient electron injection, contributing to its high performance. rsc.org

Table 2: Photovoltaic Performance of DSSCs with this compound-Based Dyes

| Dye | π-Spacer Core | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | Efficiency (η, %) |

|---|---|---|---|---|---|

| HB-1 | This compound | 15.43 | 459 | - | 2.93 - 5.51 rsc.org |

| HB-2 | This compound | 16.73 | 460 | - | 2.93 - 5.51 rsc.org |

| HB-3 | This compound | 17.84 | 515 | - | 5.51 rsc.orgrsc.org |

| HB-4 | This compound | 15.72 | 459 | - | 2.93 - 5.51 rsc.org |

| N3 (Ref.) | Ruthenium Complex | 18.22 | 505 | - | - |

Data sourced from a study comparing newly synthesized organic dyes to a standard reference. rsc.org

The this compound unit is an effective building block for creating larger, extended π-conjugated systems, which are the foundation of many organic electronic materials. d-nb.info The incorporation of furan (B31954) units into π-conjugated structures is an emerging strategy for developing new, sustainable materials. d-nb.info A comparative study highlighted that using a bifuran unit instead of a bithiophene unit in conjugated systems can lead to advantages such as higher fluorescence, better solubility, and increased stability of the oxidized species. rsc.org

Researchers have synthesized well-soluble, symmetrical α-oligofurans containing up to eight conjugated furan rings by starting with a 3,3'-diheptyl-2,2'-bifuran core and extending it symmetrically. researchgate.net Furthermore, this compound has been used as a starting material for novel heteroaromatic systems, such as difurodiborepins, which are highly planar and stable. d-nb.info When these dibrominated building blocks are incorporated into polymers via cross-coupling reactions, they yield extended π-conjugated materials that exhibit effective π-conjugation and intense emission properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as semiconductors. d-nb.info

Integration in Dye-Sensitized Solar Cells (DSSCs)

Catalysis and Ligand Design

The this compound scaffold, composed of two furan rings linked at their 2-positions, presents a unique structural motif for the design of specialized ligands in coordination chemistry and catalysis. Its distinct electronic and steric characteristics, arising from the two oxygen heteroatoms and the planar aromatic system, make it a subject of interest in the development of advanced materials. While not as ubiquitously employed as its nitrogen-containing analogue, 2,2'-bipyridine, the bifuran unit serves as a critical component in various functional molecules and polymers.

Role of Bifuran Structures as Chelating Ligands

The this compound structure possesses two oxygen atoms that can act as donor sites, allowing it to function as a bidentate chelating ligand. Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate complex. The geometry and rigidity of the bifuran moiety are crucial to its role in ligand design.

A significant feature of the this compound unit is its strong preference for a planar conformation. This planarity is driven by the increased electronic conjugation between the two furan rings, which stabilizes the molecule. oulu.fioulu.fi This conformational preference is highly influential in the pre-organization of the ligand for metal coordination and in the properties of the resulting metallosupramolecular assemblies.

Below is a table summarizing examples of bifuran-based structures and their roles in coordination chemistry.

Interactive Table: Bifuran-Based Structures in Coordination Chemistry

| Compound/Moiety | Role in Coordination | Application Area | Key Structural Feature |

|---|---|---|---|

| This compound-5,5'-dicarboxylic acid (BFDCA) | Building block for coordination polymers. acs.org | Materials Science | Rigid, planar spacer connecting metal centers. |

| Naphthalene (B1677914) diimide–bifuran copolymers (PNDIFu2) | Conjugated backbone in metallopolymers. acs.org | Organic Electronics | Planar structure reduces steric hindrance and enhances charge transport. acs.org |

Influence of Electronic and Steric Effects on Reactivity in Coordination Chemistry

The reactivity and efficacy of bifuran-based ligands in coordination chemistry are governed by a combination of electronic and steric effects. These factors determine the ligand's binding affinity for specific metals, the stability of the resulting complex, and the catalytic or photophysical properties of the final material.

Steric Effects: Steric hindrance plays a critical role in the coordination geometry and stability of metal complexes. The relatively small size of the oxygen atoms and the planar structure of the this compound unit can lead to reduced steric clashes compared to other aromatic ligands. A notable study on naphthalene diimide–bifuran copolymers (PNDIFu2) demonstrated this advantage. acs.org When compared to its thiophene-based analogue (PNDIT2), the bifuran-containing polymer exhibited a more coplanar backbone. acs.org This was attributed to the reduced steric hindrance between the furan rings and the adjacent naphthalene diimide units, a direct consequence of replacing the larger sulfur atoms with smaller oxygen atoms. acs.org This enhanced planarity leads to improved solid-state packing and charge transport performance, highlighting how subtle steric modifications can have a profound impact on material properties. acs.org

The interplay between these effects is crucial for designing functional materials. The table below details the comparative effects in bifuran-containing systems.

Interactive Table: Electronic and Steric Effects in Bifuran-Containing Polymers

| Polymer | Ligand Component | Key Steric Feature | Key Electronic Feature | Resulting Property |

|---|---|---|---|---|

| PNDIFu2 | Bifuran (Fu2) | Reduced steric hindrance due to smaller oxygen atoms. acs.org | Flattened, more coplanar backbone. acs.org | Enhanced aggregation and charge transport performance. acs.org |

This strategic control over electronic and steric parameters allows for the rational design of bifuran-based ligands for specific applications in advanced materials science, from creating more efficient organic semiconductors to developing novel catalytic systems.

Advanced Spectroscopic Characterization Methodologies for 2,2 Bifuran and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 2,2'-bifuran. It provides data on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule. For this compound and its derivatives, ¹H and ¹³C NMR spectra reveal characteristic signals for the furan (B31954) rings.

¹H NMR Spectroscopy: The proton NMR spectrum of a symmetrically substituted this compound derivative, such as dimethyl this compound-5,5'-dicarboxylate, shows distinct signals for the protons on the furan rings. For instance, in this derivative, the two chemically equivalent protons at the 3 and 3' positions and the two at the 4 and 4' positions appear as doublets due to coupling with their neighbors. acs.org In a CDCl₃ solvent, the protons at the 3,3'-positions (H-3) and 4,4'-positions (H-4) of dimethyl this compound-5,5'-dicarboxylate show characteristic doublets. acs.org The spectrum for dimethyl this compound-5,5'-dicarboxylate recorded at 400 MHz in CDCl₃ shows a doublet at δ 7.26 ppm (J = 3.7 Hz) for the two protons at the 3 and 3' positions and another doublet at δ 6.90 ppm (J = 3.7 Hz) for the two protons at the 4 and 4' positions. acs.org The methyl ester protons appear as a singlet at δ 3.93 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. In derivatives like 2,2′-bifuran-5,5′-dicarboxylic acid, distinct signals are observed for the carboxyl carbons, the substituted and unsubstituted carbons of the furan rings. For 2,2′-bifuran-5,5′-dicarboxylic acid in (CD₃)₂SO, the signals appear at δ 158.8 (carboxyl), 146.9, 144.9, 119.3, and 109.8 ppm. The analysis of more complex, asymmetrically substituted bifuran derivatives, such as dihexyl [this compound]-3,4'-dicarboxylate, requires more detailed spectral interpretation, often aided by two-dimensional techniques. cmu.edu

| Compound | Solvent | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Dimethyl 2,2′-bifuran-5,5′-dicarboxylate | CDCl₃ | 7.26 (d, J=3.7, 2H), 6.90 (d, J=3.7, 2H), 3.93 (s, 6H) | Not explicitly provided | acs.org |

| 2,2′-Bifuran-5,5′-dicarboxylic acid | (CD₃)₂SO | 13.38 (br s, 2H), 7.35 (d, J=3.4, 2H), 7.08 (d, J=3.4, 2H) | 158.8, 146.9, 144.9, 119.3, 109.8 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules, and for determining spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. This is particularly useful for assigning the carbon signals of the bifuran skeleton by correlating them to their known proton assignments. For example, in a ¹H-¹³C HSQC spectrum of a this compound derivative, a cross-peak would appear between the signal for H-3 and the signal for C-3, confirming their direct bond. This technique is essential for distinguishing between the different CH groups in the furan rings. researchgate.netprinceton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is based on the nuclear Overhauser effect (NOE), which involves through-space magnetization transfer. bbhegdecollege.com For this compound, a NOESY spectrum would show cross-peaks between protons on adjacent rings if the conformation of the molecule brings them into close proximity (typically < 5 Å). This can provide insights into the preferred dihedral angle between the two furan rings in solution. For instance, a NOE correlation between H-3 and H-3' would indicate a degree of planar conformation. The HSQC-NOESY experiment combines these techniques to provide carbon-edited NOESY spectra, which can resolve overcrowded regions. nih.gov

The magnitude of NMR spin-spin coupling constants (J-couplings) is related to the electronic structure of the molecule. Theoretical studies have shown a strong correlation between J-coupling constants and the delocalization index (DI), a quantum chemical parameter that quantifies the number of electrons shared between two atomic basins. nih.gov The DI is considered a measure of bond order. nih.gov

For conjugated systems like this compound, the vicinal proton-proton coupling constants (³JHH) across the furan rings are influenced by the degree of π-electron delocalization. A higher degree of delocalization, and thus a higher bond order for the C-C bonds within the ring, is expected to influence the ³JHH values. Several studies have demonstrated linear correlations between ³J and DI in various organic molecules. nih.gov This correlation provides an experimental handle on the theoretical concept of electron delocalization, offering insights into the aromaticity and electronic communication between the two furan rings in the this compound system.

Two-Dimensional NMR Spectroscopy (HSQC, NOESY)

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to particular vibrational modes, making it a powerful tool for identifying functional groups and confirming molecular structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key structural features of this compound and its derivatives. The IR spectrum of a this compound-containing compound is characterized by absorptions corresponding to the vibrations of the furan rings.

The key IR absorptions for furan rings include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. For 2,5-substituted furan rings, a characteristic absorption is seen around 3134 cm⁻¹. acs.org

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring result in absorptions in the 1500-1600 cm⁻¹ region. A peak at 1568 cm⁻¹ is characteristic of 2,5-substituted furan rings. acs.org

C-O-C stretching: The asymmetric and symmetric stretching of the C-O-C group within the furan ring gives rise to strong absorptions, typically in the 1000-1300 cm⁻¹ range. A notable absorption for 2,5-substituted furan rings is found around 1281 cm⁻¹. acs.org

Ring vibrations: The "breathing" modes of the furan ring also produce characteristic peaks in the fingerprint region (< 1500 cm⁻¹).

In polymers containing the this compound unit, such as poly(butylene bifuranoate) (PBBf), prominent and intense peaks are observed at 798 and 1444 cm⁻¹, which are distinguishing features compared to polymers containing single furan units. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3134 | acs.org |

| C=C Ring Stretch | ~1568 | acs.org |

| C-O-C Ring Stretch | ~1281 | acs.org |

| Characteristic PBBf Peak | 798, 1444 | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the transitions of π-electrons and non-bonding electrons to higher energy orbitals. For conjugated systems like this compound, this technique provides valuable information about the extent of the π-system.

The this compound molecule contains two conjugated furan rings, which constitutes an extended π-electron system. This extended conjugation leads to the absorption of ultraviolet light at longer wavelengths compared to a single furan ring. The absorption is due to π → π* electronic transitions. Studies on polyesters incorporating this compound units have shown that this moiety is an effective UV absorber. acs.orgoulu.fi Films of polymers containing this compound show very low transmittance of light at wavelengths below 400 nm, indicating strong UV absorption. oulu.fi This property is a direct consequence of the electronic structure of the bifuran core, making UV-Vis spectroscopy a key technique for characterizing the electronic properties of these materials and confirming the presence of the extended conjugated system. oulu.fioulu.fi

Analysis of Absorption Spectra and Conjugation Effects